molecular formula C16H20F2N4O3S B14929732 1-(difluoromethyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B14929732
M. Wt: 386.4 g/mol
InChI Key: ALXUEIGLHVXDED-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride.

    Attachment of the difluoromethyl group: This can be done using a difluoromethylating agent under appropriate conditions.

    Incorporation of the morpholino-phenylethyl group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(TRIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(DIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBONAMIDE

Uniqueness

1-(DIFLUOROMETHYL)-N-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C16H20F2N4O3S

Molecular Weight

386.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-(2-morpholin-4-yl-2-phenylethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C16H20F2N4O3S/c17-16(18)22-12-14(10-19-22)26(23,24)20-11-15(13-4-2-1-3-5-13)21-6-8-25-9-7-21/h1-5,10,12,15-16,20H,6-9,11H2

InChI Key

ALXUEIGLHVXDED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CN(N=C2)C(F)F)C3=CC=CC=C3

Origin of Product

United States

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